molecular formula C22H22N2O3S B11123682 N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide

N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide

Cat. No.: B11123682
M. Wt: 394.5 g/mol
InChI Key: UTMXIVRLPCUDLL-UHFFFAOYSA-N
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Description

N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-(2-ethoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-3-27-18-8-5-4-7-17(18)23-21(24-22(26)19-9-6-14-28-19)20(25)16-12-10-15(2)11-13-16/h4-14,21,23H,3H2,1-2H3,(H,24,26)

InChI Key

UTMXIVRLPCUDLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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